5-Styryl-1H-tetrazole

Vue d'ensemble

Description

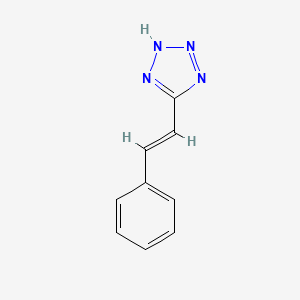

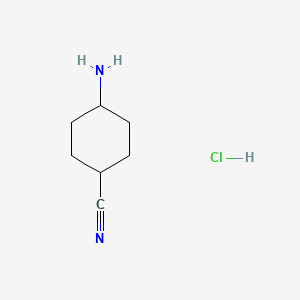

5-Styryl-1H-tetrazole is a tetrazole derivative . It contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .

Synthesis Analysis

The synthesis of 5-substituted-1H-tetrazole derivatives, including 5-Styryl-1H-tetrazole, has seen significant advancements. Researchers are working to develop more efficient and eco-friendly methods for their synthesis . One method involves the synthesis of 5-substituted-1H-tetrazole derivatives from aryl aldehydes under the influence of Palladium nanoparticles entrapped in an aluminum hydroxide matrix .Molecular Structure Analysis

The molecular structure of 5-Styryl-1H-tetrazole is complex. It includes a total of 22 bonds, 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

The synthesis of 5-substituted-1H-tetrazole derivatives, including 5-Styryl-1H-tetrazole, involves reactions with aryl aldehydes under the influence of Palladium nanoparticles entrapped in an aluminum hydroxide matrix . The reactions are concluded with good yields under thermal conditions .Applications De Recherche Scientifique

Energetic Materials

5-Styryl-1H-tetrazole and its derivatives have been explored as potential energetic materials. These compounds exhibit high nitrogen content, insensitivity, and excellent thermal stability. Researchers investigate their use in gun propellants and other applications that require controlled energy release .

Medicinal Chemistry

a. Biological Activity: The synthesis of 5-Styryl-1H-tetrazole derivatives has attracted attention in medicinal chemistry. These compounds display diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Researchers explore their potential as drug candidates .

b. Tyrosinase Inhibition: Specific derivatives, such as 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, have been investigated for their efficacy in inhibiting tyrosinase enzymes. Tyrosinase plays a crucial role in melanin production, and inhibitors may have applications in skin-related disorders .

Click Chemistry

5-Styryl-1H-tetrazole is amenable to click chemistry approaches. Click reactions are efficient, modular, and widely used for bioconjugation, drug discovery, and material science. Researchers utilize tetrazoles as key components in click reactions, leading to the formation of complex molecules .

DNA Synthesis

Dilute 5-Styryl-1H-tetrazole in acetonitrile is commonly employed for DNA synthesis in biochemistry. Its presence facilitates the coupling of nucleotides during oligonucleotide synthesis. The free N-H group contributes to its acidic nature, allowing efficient DNA assembly .

Coordination Chemistry

Tetrazoles, including 5-Styryl-1H-tetrazole, form stable metallic compounds and molecular complexes due to the electron density on the tetrazole nitrogen. These complexes find applications in coordination chemistry, catalysis, and materials science .

Organic Synthesis

Researchers have developed eco-friendly approaches for synthesizing 5-Styryl-1H-tetrazole derivatives. Water as a solvent, moderate conditions, and nontoxic reagents contribute to good to excellent yields. These compounds serve as versatile building blocks in organic synthesis .

Safety and Hazards

Orientations Futures

Tetrazole derivatives, including 5-Styryl-1H-tetrazole, have shown promise in the field of medicinal chemistry due to their utility as a pharmacophore in many interesting fields . Future research will likely focus on developing more efficient and eco-friendly methods for their synthesis, as well as exploring their potential applications in pharmaceuticals and medicinal applications .

Mécanisme D'action

Target of Action

5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are known to play a significant role in medicinal and pharmaceutical applications Tetrazoles in general have been found to interact with various biological targets, including antibacterial, anti-allergic, anti-inflammatory targets, and angiotensine ii antagonists .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases, and also undergo prototropic annular tautomerism . The acidic nature of tetrazoles is mainly affected by the substitution compound nature at the C-5 position . The 5-substituted tetrazole reactivity is similar to aromatic compounds .

Biochemical Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a crucial role.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that make them resistant to biological degradation .

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that they may have similar effects to those of carboxylic acids in biological systems.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their activity under a variety of environmental conditions.

Propriétés

IUPAC Name |

5-[(E)-2-phenylethenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGCMNTYAEAHI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420988 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Styryl-1H-tetrazole | |

CAS RN |

220429-71-0 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)

![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)